molecular formula C8H6F4 B1389638 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene CAS No. 93524-64-2

1-Fluoro-2-(2,2,2-trifluoroethyl)benzene

Cat. No.: B1389638
CAS No.: 93524-64-2
M. Wt: 178.13 g/mol
InChI Key: SPXLMKIFMUHCGI-UHFFFAOYSA-N
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Description

Historical Context and Development

The synthesis of 1-fluoro-2-(2,2,2-trifluoroethyl)benzene emerged from advancements in organofluorine chemistry during the late 20th and early 21st centuries. Early methodologies for introducing trifluoroethyl groups into aromatic systems relied on halogen exchange reactions, such as the continuous process described in patents involving hydrofluoric acid treatment of trichloromethylbenzenes under high-pressure conditions. Modern approaches, such as copper-mediated trifluoromethylation of benzyl methanesulfonates, enabled more controlled functionalization of aromatic rings. The compound gained prominence as a model substrate for studying electronic and steric effects in fluorinated systems, with optimized synthetic protocols achieving yields exceeding 75% on multi-gram scales.

Key developments include:

  • 1990s : Industrial-scale production methods using gas-phase hydrofluoric acid reactions.
  • 2010s : Transition to catalytic systems employing CuI/KF in DMF for improved selectivity.
  • 2020s : Commercial availability through specialty chemical suppliers, reflecting its utility in pharmaceutical and materials research.

Significance in Organofluorine Chemistry

This compound exemplifies the strategic incorporation of fluorine atoms to modulate molecular properties. The trifluoroethyl (-CF$$2$$CF$$3$$) and fluorine substituents synergistically influence:

Property Effect of Fluorine/Trifluoroethyl Groups
Electron-withdrawing Enhanced polarization of π-electron systems
Lipophilicity Increased logP (2.93)
Thermal stability Decomposition >250°C due to strong C-F bonds
Steric profile Minimal steric bulk despite three fluorine atoms

This compound serves as a critical intermediate in:

  • Cross-coupling reactions : The fluorine atom directs electrophilic substitution to specific ring positions.
  • Radical trifluoromethylation : Participates in SET processes with reagents like TT-CF$$_3^+$$OTf$$^-$$.
  • Supramolecular chemistry : The polarized C-F bond engages in halogen bonding interactions.

Position Within Fluorinated Aromatic Compounds

The compound occupies a unique niche among fluorinated benzenes due to its substitution pattern:

Compound Substituents Key Differentiator
1-Fluoro-4-(trifluoromethyl)benzene -F, -CF$$_3$$ (para) Higher symmetry, reduced dipole moment
1-Methyl-2-(trifluoroethyl)benzene -CH$$3$$, -CF$$2$$CF$$_3$$ Increased steric hindrance
1-Chloro-2-fluoro-4-(trifluoroethyl)benzene -Cl, -F, -CF$$2$$CF$$3$$ Enhanced reactivity in SNAr reactions

The ortho-arrangement of fluorine and trifluoroethyl groups induces:

  • Conformational rigidity : Restricted rotation around the C-C bond linking the benzene ring and trifluoroethyl group.
  • Electronic polarization : A dipole moment of ~2.1 D, directing electrophiles to the meta position.
  • Crystal packing effects : Fluorine-mediated intermolecular interactions yielding monoclinic crystal structures.

This structural profile makes it invaluable for designing fluorinated liquid crystals and tuning the bioavailability of drug candidates.

Properties

IUPAC Name

1-fluoro-2-(2,2,2-trifluoroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F4/c9-7-4-2-1-3-6(7)5-8(10,11)12/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPXLMKIFMUHCGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Sulfanyl Benzothiazole Intermediate

  • React benzothiazole-2-thiol with halothane in the presence of sodium bicarbonate and sodium dithionite in DMF at 55 °C for 5–6 hours.
  • Extract and purify to obtain 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]-1,3-benzothiazole.

Yield: 69%
Physical state: Pale yellow liquid
Characterization: Confirmed by ^1H NMR, ^19F NMR, and GC-MS analysis.

Oxidation to Sulfone

  • Oxidize the sulfanyl intermediate with 50% hydrogen peroxide in acetic acid at 60 °C, added dropwise over 8 hours.
  • Isolate the sulfone 2-[(1-chloro-2,2,2-trifluoroethyl)sulfonyl]-1,3-benzothiazole by extraction and chromatography.

Yield: 56%
Physical state: White solid, mp 100–102 °C
Characterization: Confirmed by ^1H NMR and ^13C NMR spectroscopy.

Olefination of Aldehydes to Introduce the Trifluoroethyl Group

  • React the sulfone reagent with aromatic aldehydes in THF at −50 to −60 °C using DBU as a base.
  • This reaction yields chlorotrifluoroethylidene derivatives, precursors to the trifluoroethylated benzene derivatives.

Reaction conditions:

  • Sulfone reagent (1 equiv.)
  • DBU (2.1 equiv.)
  • THF solvent
  • Temperature: −50 to −60 °C, then room temperature for 1 hour

Reaction Scope and Yields

Entry Aldehyde Substrate Product Yield (%) E:Z Isomer Ratio*
1 4-Nitrobenzaldehyde 80 81:19
2 4-Chlorobenzaldehyde 78 80:20
3 4-Bromobenzaldehyde 82 65:35
4 4-Methoxybenzaldehyde 59 70:30
5 4-Methylbenzaldehyde 73 64:36
6 3-Methylbenzaldehyde 64 74:26
7 3-Chlorobenzaldehyde 84 92:8
8 3-Bromobenzaldehyde 85 73:27
9 2-Naphthaldehyde 92 49:51
10 2-Pyridinecarboxaldehyde 53 Not available

*E:Z isomer ratios determined by ^19F NMR spectroscopy.

Electron-withdrawing substituents on the aromatic ring generally gave higher yields and better selectivity for the E isomer, while electron-donating groups tended to reduce yields.

Analytical and Spectroscopic Characterization

  • ^1H NMR, ^13C NMR, and ^19F NMR spectroscopy are employed to confirm the structure and stereochemistry of the products.
  • The E isomer exhibits a characteristic ^19F NMR chemical shift around −61 ppm, while the Z isomer appears near −67 ppm.
  • GC-MS and purity analysis confirm the identity and quality of intermediates and final products.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Product Yield (%) Notes
1 Benzothiazole-2-thiol + Halothane, NaHCO3, Na2S2O4, DMF, 55 °C 2-[(1-chloro-2,2,2-trifluoroethyl)sulfanyl]-1,3-benzothiazole 69 Intermediate sulfanyl compound
2 Oxidation with 50% H2O2 in AcOH, 60 °C 2-[(1-chloro-2,2,2-trifluoroethyl)sulfonyl]-1,3-benzothiazole 56 Sulfone reagent for olefination
3 Sulfone + Aromatic aldehyde, DBU, THF, −50 to −60 °C Chlorotrifluoroethylidene derivatives 53–92 Yields vary with substrate substituents

Chemical Reactions Analysis

1-Fluoro-2-(2,2,2-trifluoroethyl)benzene undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1-Fluoro-2-(2,2,2-trifluoroethyl)benzene has diverse applications in scientific research:

Chemistry

  • Building Block for Organic Synthesis: It serves as a precursor in synthesizing more complex organic molecules. The compound is particularly valuable in developing pharmaceuticals and agrochemicals due to its unique reactivity profile.

Biology

  • Enzyme Mechanisms and Protein-Ligand Interactions: The compound's fluorine-containing structure is useful for studying enzyme mechanisms and interactions with biological macromolecules. Its ability to form hydrogen bonds and engage in non-covalent interactions enhances its utility in biological research.

Medicine

  • Precursor for Fluorinated Drugs: It is employed in synthesizing fluorinated pharmaceuticals that exhibit improved metabolic stability and bioavailability. The presence of fluorine atoms often enhances lipophilicity, making these compounds more effective as therapeutic agents.

Industry

  • Production of Specialty Chemicals: The compound is utilized in manufacturing solvents, refrigerants, surfactants, and other specialty chemicals. Its chemical properties make it suitable for various industrial applications .

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

  • Pharmaceutical Development: Research has demonstrated that compounds containing fluorinated groups often show enhanced biological activity. For instance, studies have indicated that fluorinated analogs of existing drugs can lead to improved pharmacokinetic properties.
  • Environmental Impact Studies: Investigations into the environmental behavior of fluorinated compounds have shown that they can persist longer in the environment compared to their non-fluorinated counterparts. This persistence raises concerns regarding their ecological impact and necessitates further research into their degradation pathways .

Mechanism of Action

The mechanism of action of 1-Fluoro-2-(2,2,2-trifluoroethyl)benzene is largely dependent on its interactions with other molecules. The presence of fluorine atoms enhances the compound’s electronegativity, influencing its reactivity and binding affinity with various molecular targets. In biological systems, the compound can interact with enzymes and receptors, modulating their activity through non-covalent interactions such as hydrogen bonding and van der Waals forces .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Key Structural Features and Electronic Effects
Compound Name Substituents (Position) Electronic Effects Reference
1-Fluoro-2-(2,2,2-trifluoroethyl)benzene -F (1), -CF₂CH₃ (2) Strong electron-withdrawing effects from both substituents; moderate ring deactivation.
1-Fluoro-2-(2,2,2-trifluoroethyl)-4-(trifluoromethyl)benzene -F (1), -CF₂CH₃ (2), -CF₃ (4) Enhanced electron withdrawal due to -CF₃; severe ring deactivation reduces electrophilic substitution.
1-Bromo-4-(2,2,2-trifluoroethyl)benzene -Br (1), -CF₂CH₃ (4) Bromine’s polarizability increases leaving-group ability; -CF₂CH₃ stabilizes intermediates.
1-Nitro-2-(2,2,2-trifluoroethoxy)benzene -NO₂ (1), -OCF₂CF₃ (2) Nitro group strongly deactivates the ring; trifluoroethoxy group adds steric hindrance.
2-Bromo-3,4-dimethoxy-1-(2,2,2-trifluoroethyl)benzene -Br (2), -OMe (3,4), -CF₂CH₃ (1) Methoxy groups donate electrons, countering -CF₂CH₃ withdrawal; bromine enhances reactivity.

Key Observations :

  • Electron-Withdrawing Capacity: The presence of multiple fluorine-containing groups (e.g., -CF₃ in ) amplifies ring deactivation compared to mono-substituted derivatives.
  • Steric Effects : Bulky substituents like -OCF₂CF₃ hinder reactions at adjacent positions, whereas smaller groups (e.g., -F) allow greater accessibility.

Physicochemical Properties

  • Boiling Points and Solubility: this compound is expected to have a higher boiling point than non-fluorinated analogs due to increased polarity. The nitro-substituted compound exhibits lower solubility in hydrocarbons due to its strong dipole moment.
  • Thermal Stability :

    • Trifluoroethyl groups enhance thermal stability, as seen in 1-Methyl-2-(2,2,2-trifluoroethyl)benzene (melting point data inferred from ).

Biological Activity

1-Fluoro-2-(2,2,2-trifluoroethyl)benzene is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. This article explores its synthesis, biological interactions, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a fluorine atom and a trifluoroethyl group attached to a benzene ring. The molecular formula is C8H6F4C_8H_6F_4, with a molecular weight of approximately 200 g/mol. The introduction of fluorine atoms enhances the compound's lipophilicity and metabolic stability, making it an interesting candidate for pharmaceutical applications.

Synthesis

The synthesis of this compound typically involves:

  • Fluorination of Benzene Derivatives : Utilizing fluorinating agents to introduce fluorine atoms into the aromatic ring.
  • Reactions with Trifluoroethyl Groups : Incorporating trifluoroethyl moieties through alkylation or acylation reactions.

The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The electronegative fluorine atoms increase the compound's reactivity and binding affinity towards various targets such as enzymes and receptors. These interactions often occur through:

  • Non-covalent Bonds : Such as hydrogen bonding and van der Waals forces.
  • Modulation of Enzyme Activity : Influencing protein-ligand interactions crucial for biochemical pathways.

Applications in Research

This compound has several applications in scientific research:

  • Medicinal Chemistry : It serves as a precursor for synthesizing fluorinated drugs which exhibit enhanced bioavailability and metabolic stability.
  • Biological Studies : Used in enzyme mechanism studies and protein-ligand interaction assays .

Antimicrobial Activity

Research has demonstrated that fluorinated compounds can exhibit significant antimicrobial properties. A study focusing on related fluorinated compounds showed varying degrees of activity against Gram-positive bacteria. The introduction of multiple fluorine substituents often correlated with increased antimicrobial efficacy .

CompoundActivity (EC50 μM)Remarks
4a0.23Strong activity against P. falciparum
8k0.395Enhanced activity with structural modifications

Drug Development

In drug discovery contexts, the incorporation of fluorinated groups has been linked to improved pharmacokinetic properties. A comparative analysis indicated that compounds with trifluoroethyl groups showed better metabolic stability compared to their non-fluorinated counterparts . This stability is crucial for developing effective therapeutic agents.

Q & A

Q. What are the common synthetic routes for 1-fluoro-2-(2,2,2-trifluoroethyl)benzene, and how do reaction conditions influence yield?

Synthesis typically involves fluorination of a benzene precursor or alkylation of a fluorobenzene derivative. For example:

  • Electrophilic substitution : Trifluoroethylation via Friedel-Crafts alkylation using trifluoroethyl halides and Lewis acids (e.g., AlCl₃). Competing regioselectivity may occur due to the electron-withdrawing fluorine substituent, favoring para-substitution .
  • Fluorination strategies : Late-stage fluorination using agents like Selectfluor® or DAST (diethylaminosulfur trifluoride) to introduce fluorine at the ortho position .
    Key factors : Temperature (low temps reduce side reactions), solvent polarity (polar aprotic solvents enhance electrophilic reactivity), and stoichiometric control of trifluoroethylating agents. Yield optimization requires GC-MS or HPLC monitoring .

Q. What analytical techniques are most effective for characterizing this compound?

  • NMR spectroscopy :
    • ¹⁹F NMR : Distinct signals for fluorine atoms in the trifluoroethyl group (~-60 to -70 ppm) and aromatic fluorine (~-110 ppm) .
    • ¹H NMR : Splitting patterns (e.g., coupling between aromatic protons and CF₃CH₂ group) confirm substitution patterns .
  • Mass spectrometry (HRMS) : Accurate mass determination (e.g., molecular ion peak at m/z 208.05 for C₈H₆F₄) validates purity .
  • X-ray crystallography : Resolves steric effects of the bulky trifluoroethyl group on molecular geometry .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s reactivity in cross-coupling reactions?

The trifluoroethyl group’s strong electron-withdrawing effect (-I) deactivates the benzene ring, reducing electrophilic substitution rates. However, it enhances oxidative stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura):

  • Steric hindrance : The CF₃CH₂ group may limit access to the reaction site, requiring bulky ligands (e.g., SPhos) to prevent catalyst poisoning .
  • Electronic effects : Meta-directing nature of fluorine and trifluoroethyl groups necessitates careful selection of coupling partners. DFT calculations can predict regioselectivity .

Q. What precautions are critical when handling this compound in laboratory settings?

  • Safety protocols :
    • Use nitrile gloves and fume hoods to avoid dermal/ocular exposure (H315, H319 hazards) .
    • Store in airtight containers under inert gas (N₂) to prevent moisture-induced decomposition .
  • Waste disposal : Separate halogenated waste streams and neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .

Q. How can computational methods resolve contradictions in reported reaction outcomes?

Conflicting data (e.g., unexpected regioselectivity in nitration) may arise from solvent polarity or catalyst variability. Mitigation strategies:

  • DFT modeling : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring .
  • Kinetic studies : Use stopped-flow NMR to monitor intermediate formation under varying conditions .
  • Controlled experiments : Isolate variables (e.g., catalyst loading, solvent dielectric constant) to pinpoint discrepancies .

Q. What role does this compound play in designing fluorinated ligands for catalysis?

The fluorine and trifluoroethyl groups enhance ligand electronegativity, improving metal-ligand binding in asymmetric catalysis:

  • Case study : Trifluoroethyl-substituted phosphines increase enantioselectivity in Rh-catalyzed hydrogenations by stabilizing transition states via C-F···H interactions .
  • Challenges : Balancing electronic effects with steric bulk requires iterative ligand optimization (e.g., Hammett parameter analysis) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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1-Fluoro-2-(2,2,2-trifluoroethyl)benzene
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1-Fluoro-2-(2,2,2-trifluoroethyl)benzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.